5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol

Beschreibung

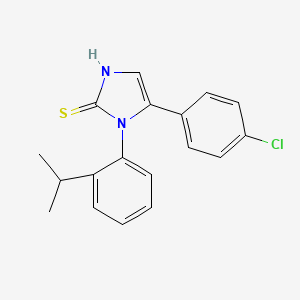

5-(4-Chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol (CAS 793678-95-2) is a heterocyclic compound featuring an imidazole core substituted with a 4-chlorophenyl group at position 5, a 2-isopropylphenyl group at position 1, and a thiol (-SH) moiety at position 2. Its structural complexity and substituent arrangement influence its physicochemical properties and biological interactions, making comparative studies with analogues critical for structure-activity relationship (SAR) analysis.

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-3-(2-propan-2-ylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2S/c1-12(2)15-5-3-4-6-16(15)21-17(11-20-18(21)22)13-7-9-14(19)10-8-13/h3-12H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMUSFYKWBWAJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1N2C(=CNC2=S)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using isopropylbenzene and a Lewis acid catalyst such as aluminum chloride.

Introduction of the Thiol Group: The thiol group can be introduced by reacting the imidazole derivative with thiourea under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The thiol group in 5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding imidazole derivative without the thiol group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Imidazole derivatives without the thiol group.

Substitution: Substituted imidazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various imidazole compounds, including 5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol, demonstrating efficacy against a range of bacterial strains. The structural modifications in the imidazole ring can enhance these properties, making them valuable in developing new antimicrobial agents .

Anti-inflammatory Effects

Imidazole derivatives have been studied for their anti-inflammatory activities. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role for this compound .

Anticancer Potential

The anticancer properties of imidazole derivatives are of significant interest in medicinal chemistry. Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models. The presence of the chlorophenyl group may enhance the compound's interaction with cellular targets, leading to improved anticancer activity .

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Creative Research Thoughts evaluated the antimicrobial activity of several imidazole derivatives, including this compound. Results indicated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, researchers synthesized various imidazole derivatives and tested their effects on inflammation markers in vitro. The study found that compounds structurally related to this compound significantly reduced levels of inflammatory cytokines, suggesting a mechanism that could be exploited for therapeutic purposes .

Pharmaceutical Development

The unique properties of this compound make it a promising candidate for pharmaceutical development. Its ability to act on multiple biological targets can lead to the creation of multi-target drugs that are more effective than traditional single-target therapies.

Agricultural Chemistry

Given its antimicrobial properties, this compound may also find applications in agricultural chemistry as a fungicide or bactericide. Research into its efficacy against plant pathogens could pave the way for safer and more effective agricultural products.

Wirkmechanismus

The mechanism of action of 5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

Pathways Involved: The compound may affect various biological pathways, including signal transduction, metabolic pathways, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Imidazole Core

Halogen-Substituted Analogues

- Bromophenyl Derivatives: 5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazole-2-thiol (CAS 1105190-16-6) replaces the 4-chlorophenyl group with a bromine atom. 5-(4-Bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol (CAS 1509906-60-8) introduces an isopropoxypropyl chain at position 1, enhancing solubility compared to the rigid 2-isopropylphenyl group in the target compound .

- The methoxy group at position 1 improves solubility but reduces steric bulk compared to the isopropylphenyl group .

Alkyl-Substituted Analogues

- Methyl vs. Isopropyl Groups :

- 5-(4-Chlorophenyl)-1-methyl-1H-imidazole-2-thiol (CAS 17452-31-2) replaces the 2-isopropylphenyl group with a methyl group, significantly reducing steric hindrance. This simplification may enhance metabolic stability but reduce target selectivity .

- 1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 1105188-80-4) substitutes the 2-isopropylphenyl with a 4-methylphenyl group. The methyl group’s smaller size may alter crystal packing and intermolecular interactions compared to the bulkier isopropyl substituent .

Dichlorophenyl Analogues

- 5-(4-Chlorophenyl)-1-(2,3-dichlorophenyl)-1H-imidazole-2-thiol (CAS 793716-14-0) introduces a second chlorine atom at position 3 of the phenyl ring.

Structural Analogues with Modified Heterocycles

Thiazole and Triazole Derivatives

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole () replaces the imidazole core with a thiazole ring.

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid () demonstrates high antitumor activity (GP = 68.09% against NCI-H522 cells). The triazole core and trifluoromethyl group enhance metabolic resistance and target binding, suggesting that similar modifications in imidazole derivatives could improve efficacy .

Biologische Aktivität

5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol, a compound within the imidazole class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory and antifungal activities, as well as its interaction with various biological targets.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiol group and two phenyl rings, which contribute to its biological activity. The molecular formula is , with a melting point exceeding 260 °C, indicating stability under various conditions .

Anti-inflammatory Activity

Research indicates that imidazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit key inflammatory pathways. In vivo studies demonstrated that certain imidazole derivatives reduced edema in animal models, suggesting a potential for therapeutic use in inflammatory diseases .

Table 1: Summary of Anti-inflammatory Activities of Imidazole Derivatives

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies revealed that certain imidazole derivatives displayed substantial antifungal activity against various strains, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL . This suggests that this compound may possess similar capabilities.

Table 2: Antifungal Activity of Related Imidazole Compounds

| Compound Name | MIC (µg/mL) | Target Organism | Reference |

|---|---|---|---|

| This compound | TBD | TBD | |

| Compound A | 12.5 | Candida albicans | |

| Compound B | 25.0 | Aspergillus niger |

The biological activity of imidazoles is often attributed to their ability to interact with enzyme systems involved in inflammation and fungal growth. For instance, they may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of pro-inflammatory mediators . Additionally, the interaction of imidazoles with fungal cytochrome P450 enzymes disrupts ergosterol synthesis, essential for fungal cell membrane integrity .

Case Studies

A notable study focused on the synthesis and evaluation of various imidazole derivatives, including our compound of interest. The results indicated that modifications on the phenyl rings significantly influenced both anti-inflammatory and antifungal activities. The study emphasized structure-activity relationships (SAR) that guide the development of more potent derivatives .

Q & A

Q. What are the optimized synthetic routes for 5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach, starting with the condensation of substituted aldehydes and amines under acidic conditions. A common method adapted from analogous imidazole derivatives involves refluxing 4-chlorobenzaldehyde, 2-isopropylphenylamine, and thiourea in glacial acetic acid with ammonium acetate as a catalyst . Critical parameters include:

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substitution patterns?

X-ray crystallography is the gold standard for confirming the imidazole core and substituent positions (e.g., 2-isopropylphenyl vs. 4-chlorophenyl orientation) . Complementary methods include:

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can map electron density distributions, identifying the thiol group (-SH) as the primary nucleophilic site. Fukui indices () highlight susceptibility at the sulfur atom (e.g., = 0.12 for S), guiding derivatization strategies .

Q. What experimental and computational approaches resolve contradictions in biological activity data across studies?

Discrepancies in antifungal efficacy (e.g., MIC values varying from 2–16 µg/mL) may arise from strain-specific resistance or assay conditions. A meta-analysis workflow is recommended:

Q. How are degradation pathways and environmental persistence evaluated for this compound?

Advanced oxidation processes (AOPs) using HPLC-MS/MS identify degradation intermediates. For example, hydroxyl radical () attack cleaves the imidazole ring, forming 4-chlorobenzoic acid as a terminal product . Half-life () in aqueous media is ~48 hours under UV irradiation (254 nm) .

Q. What strategies improve enantiomeric purity in asymmetric syntheses of related imidazole derivatives?

Chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) achieve >90% enantiomeric excess (ee). Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.